1-(4-Chloro-2-thienyl)ethanamine
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Overview
Description
1-(4-Chloro-2-thienyl)ethanamine is an organic compound that features a thienyl group substituted with a chlorine atom at the 4-position and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-thienyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-thiophenecarboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-thienyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
1-(4-Chloro-2-thienyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-thienyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological effects may be mediated through interactions with cellular receptors or enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
- 1-(5-Chloro-2-thienyl)ethanamine
- 2-(4-Chloro-2-thienyl)ethanamine
- 1-(4-Chloro-3-thienyl)ethanamine
Comparison: 1-(4-Chloro-2-thienyl)ethanamine is unique due to the specific positioning of the chlorine atom and the ethanamine group on the thienyl ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H8ClNS |
---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
1-(4-chlorothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H8ClNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3 |
InChI Key |
AGNIOXVJRBWWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CS1)Cl)N |
Origin of Product |
United States |
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